4-Benzyloxy-3-benzyloxymethylbutanol
Description
4-Benzyloxy-3-benzyloxymethylbutanol is a polyether-substituted butanol derivative characterized by two benzyl-protected hydroxyl groups. The compound features a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a benzyloxymethyl group (-CH₂-OCH₂C₆H₅) at the 3-position of the butanol backbone. Such ether-protected alcohols are commonly used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or polymer precursors due to their stability under acidic or basic conditions .
Properties
CAS No. |
33498-88-3 |
|---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-phenylmethoxy-3-(phenylmethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C19H24O3/c20-12-11-19(15-21-13-17-7-3-1-4-8-17)16-22-14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
SEJNBFJWXVTELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The synthesis and functionalization of benzyl-protected alcohols and phenols are well-documented. Below, 4-Benzyloxy-3-benzyloxymethylbutanol is compared to three structurally related compounds from recent literature.
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2)
- Structure : Benzyloxy group at the 4-position and phenethoxy (-OCH₂CH₂C₆H₅) at the 3-position of a benzaldehyde backbone.
- Synthesis : Synthesized via nucleophilic substitution using (2-bromoethyl)benzene and Cs₂CO₃ in dimethylformamide at 80°C .
- Key Differences: Backbone: Benzaldehyde vs. butanol in the target compound. Functional Groups: Phenethoxy (longer alkyl chain) vs. benzyloxymethyl (shorter, branched chain). Reactivity: The aldehyde group in C2 is more electrophilic, enabling further condensation reactions, whereas the target compound’s primary alcohol may undergo oxidation or esterification .
4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Structure: Benzyloxy and phenethoxy groups on a phenol backbone.
- Synthesis: Derived from C2 via oxidation with meta-chloroperoxybenzoic acid (mCPBA), followed by hydrolysis with KOH in methanol .
- Key Differences: Backbone: Phenol vs. butanol. Acidity: The phenolic -OH in C3 is highly acidic (pKa ~10) compared to the aliphatic -OH in the target compound (pKa ~15–16). Applications: C3 is used in antioxidant studies, while the target compound’s applications likely focus on chiral alcohol synthesis .
4-(Benzyloxy)-3-hydroxybenzaldehyde (C1)
- Structure : Single benzyloxy group on a 3-hydroxybenzaldehyde backbone.
- Synthesis : Prepared via benzylation of 3,4-dihydroxybenzaldehyde .
- Key Differences: Protection Strategy: C1 has one unprotected -OH group, making it prone to undesired side reactions, whereas the target compound is fully protected. Solubility: The butanol chain in the target compound enhances hydrophobicity compared to C1’s aromatic aldehyde structure.
Data Table: Comparative Analysis
Research Findings and Implications
- Stability : Fully benzyl-protected alcohols (like the target compound) exhibit superior stability under basic conditions compared to partially protected analogs (e.g., C1) .
- Synthetic Flexibility: While C2/C3 are optimized for phenol-based systems, the target compound’s butanol backbone offers versatility in synthesizing chiral ligands or surfactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
